molecular formula C26H36N4 B11973306 2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11973306
M. Wt: 404.6 g/mol
InChI Key: XOKUVQWLHNNJQT-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H36N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. The reaction conditions often require heating under reflux in a suitable solvent such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the presence of an undecylamino group and a carbonitrile moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C26H36N4

Molecular Weight

404.6 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H36N4/c1-4-6-7-8-9-10-11-12-15-18-28-25-21(5-2)20(3)22(19-27)26-29-23-16-13-14-17-24(23)30(25)26/h13-14,16-17,28H,4-12,15,18H2,1-3H3

InChI Key

XOKUVQWLHNNJQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC

Origin of Product

United States

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